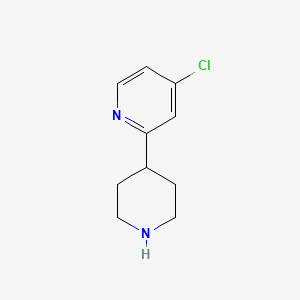

4-Chloro-2-(piperidin-4-yl)pyridine

Descripción

Significance of Nitrogen Heterocycles in Medicinal Chemistry and Drug Discovery

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry and drug discovery, forming the structural basis of a vast number of pharmaceuticals. These cyclic organic compounds, which contain at least one nitrogen atom within their ring structure, are of immense interest due to their diverse chemical properties and broad range of biological activities. Over half of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one nitrogen heterocycle, underscoring their profound impact on modern medicine. nih.gov

The prevalence of nitrogen heterocycles in biologically active molecules can be attributed to several factors. Their structures are often found in natural products such as alkaloids, vitamins, and antibiotics, which have a long history of use in traditional medicine. nih.gov Furthermore, the nitrogen atoms in these rings can form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets like proteins and nucleic acids. This ability to interact with biological macromolecules makes them ideal candidates for drug design.

The structural diversity of nitrogen heterocycles allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. This versatility enables medicinal chemists to optimize drug candidates for improved efficacy, pharmacokinetics, and safety profiles. Consequently, nitrogen heterocycles are integral to the development of new therapeutic agents across a wide spectrum of diseases.

Rationale for Academic Research on 4-Chloro-2-(piperidin-4-yl)pyridine and its Structural Analogs

The academic pursuit of novel chemical entities like this compound and its structural analogs is driven by the continuous need for new therapeutic agents with improved properties. The rationale for investigating this specific scaffold lies in the well-established pharmacological importance of its constituent parts: a chlorinated pyridine (B92270) ring and a piperidine (B6355638) moiety.

The introduction of a chlorine atom to a heterocyclic ring can significantly modulate a compound's biological activity. Halogenation can alter a molecule's lipophilicity, affecting its ability to cross cell membranes, and can also influence its metabolic stability by blocking sites of enzymatic degradation. Furthermore, the position of the chlorine atom on the pyridine ring can have a profound effect on the molecule's electronic properties and its interactions with biological targets.

Research into structural analogs of this compound is aimed at exploring the structure-activity relationships (SAR) of this chemical class. By systematically modifying the substituents on both the pyridine and piperidine rings, researchers can identify key structural features that contribute to a desired biological effect. This exploration can lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. For instance, related compounds have been investigated to overcome issues such as poor aqueous solubility and potential for drug-drug interactions seen in earlier generation compounds. acs.orgnih.gov The overarching goal of such academic research is to generate a library of novel compounds for biological screening, with the potential to identify new leads for drug development in various therapeutic areas, including oncology and infectious diseases. nih.govnih.gov

Overview of Pyridine-Piperidine Conjugates as Privileged Scaffolds

Pyridine-piperidine conjugates are considered "privileged scaffolds" in medicinal chemistry. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a versatile starting point for the development of new drugs. Both pyridine and piperidine are individually recognized as privileged structures. rsc.orgexlibrisgroup.com

The pyridine ring, an aromatic heterocycle, is a common feature in many approved drugs and is known for its ability to participate in various biological interactions. nih.govrsc.org The piperidine ring, a saturated heterocycle, is one of the most prevalent heterocyclic motifs in pharmaceuticals and is valued for its ability to introduce three-dimensional character into a molecule, which can enhance binding affinity and selectivity. exlibrisgroup.com

The combination of these two scaffolds into a single molecule creates a hybrid structure with a unique set of properties. The pyridine moiety can serve as a key interaction point with a biological target, while the piperidine ring can be used to modulate the compound's physicochemical properties and to orient other functional groups in a specific spatial arrangement. This combination has been successfully exploited in the design of a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators. The synthesis of hybrid scaffolds containing both pyridine and piperidine moieties is an active area of research aimed at discovering new therapeutic agents. researchgate.net

The following table provides an overview of the individual scaffold components and their significance in drug design:

| Scaffold | Type | Key Features in Drug Design |

| Pyridine | Aromatic Heterocycle | - Participates in hydrogen bonding and π-stacking interactions. - Can be readily functionalized at various positions. - Present in numerous FDA-approved drugs. nih.govrsc.org |

| Piperidine | Saturated Heterocycle | - Introduces three-dimensional complexity. - Can improve solubility and metabolic stability. - One of the most common heterocycles in pharmaceuticals. exlibrisgroup.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2-piperidin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRKQVMHFDHVJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901297083 | |

| Record name | 4-Chloro-2-(4-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899357-00-7 | |

| Record name | 4-Chloro-2-(4-piperidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=899357-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(4-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 4 Chloro 2 Piperidin 4 Yl Pyridine Analogs

Design Principles for Pyridine-Piperidine Systems in Drug Discovery

The design of drug candidates based on the pyridine-piperidine framework leverages several key principles in medicinal chemistry, including fragment-based drug discovery and the concept of bioisosterism. These approaches facilitate the development of molecules with optimized pharmacological profiles.

Fragment-Based Drug Discovery and Exploration of 3D Chemical Space

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.gov This method utilizes small molecular fragments, typically with a molecular weight under 300 Da, that bind to biological targets with low affinity. nih.govyoutube.com These initial hits are then optimized and grown into more potent, drug-like molecules. The pyridine-piperidine scaffold is particularly well-suited for FBDD due to its inherent characteristics.

The transition from a flat, 2D pyridine (B92270) ring to a 3D piperidine (B6355638) structure significantly increases the diversity of molecular shapes available for interaction with protein binding sites. nih.govrsc.org This exploration of 3D chemical space is crucial, as many drug targets possess complex, non-planar binding pockets. nih.govwhiterose.ac.uk By systematically synthesizing various regio- and diastereoisomers of substituted piperidines derived from pyridines, researchers can generate a library of 3D fragments. nih.govrsc.orgwhiterose.ac.uk These fragments, with their well-defined stereochemistry, serve as valuable starting points for developing novel therapeutics. nih.govrsc.org The N-functionalization of the piperidine ring provides an additional vector for chemical modification, further expanding the accessible chemical space. nih.govrsc.org

Bioisosteric Replacements Involving Piperidine and Pyridine Moieties

Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a fundamental strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties. ufrj.brajptr.comestranky.sk Both pyridine and piperidine rings are frequently employed as bioisosteres for other cyclic and acyclic structures.

The pyridine ring, being isoelectronic with benzene, is often used as a bioisosteric replacement for a phenyl group. nih.gov The presence of the nitrogen atom in the pyridine ring can introduce beneficial properties, such as improved solubility and the ability to form hydrogen bonds, which can be critical for target engagement. nih.govnih.gov Conversely, replacing a pyridine ring with a saturated heterocycle like piperidine can lead to significant changes in a molecule's properties. For instance, replacing a pyridine ring in the antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane, a saturated mimetic, resulted in a dramatic improvement in solubility, metabolic stability, and lipophilicity. chemrxiv.org

The piperidine ring itself can be considered a non-classical bioisostere of a portion of a more flexible alkyl chain, as seen in the structural relationship between the neuroleptic haloperidol (B65202) and its 4-benzoylpiperidine analogs. ufrj.br This ring-closing strategy can constrain the conformation of a molecule, potentially leading to a more favorable interaction with its target.

Positional and Substituent Effects on Biological Activity

The biological activity of 4-Chloro-2-(piperidin-4-yl)pyridine analogs is highly dependent on the nature and position of substituents on both the pyridine and piperidine rings. SAR studies systematically explore these effects to identify compounds with optimal activity and drug-like properties.

Influence of Halogenation (e.g., Chlorine) on Activity and Metabolic Stability

The introduction of halogen atoms, particularly chlorine and fluorine, is a common strategy in medicinal chemistry to modulate a compound's biological activity and metabolic profile. nih.gov In the context of the this compound scaffold, the chlorine atom at the 4-position of the pyridine ring plays a significant role.

Halogenation can influence a molecule's electronic properties, lipophilicity, and metabolic stability. The electron-withdrawing nature of chlorine can affect the basicity of the pyridine nitrogen, which may be important for target interaction. nih.gov Furthermore, the presence of a halogen can block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a compound. nih.govchemrxiv.org For example, in the development of certain kinase inhibitors, the strategic placement of halogen atoms has been shown to be crucial for both potency and in vivo efficacy. nih.gov

Impact of Piperidine Nitrogen Substitution

The secondary amine of the piperidine ring in this compound provides a convenient handle for chemical modification. Substitution at this nitrogen atom can have a profound impact on the biological activity of the resulting analogs. SAR studies have shown that the nature of the substituent on the piperidine nitrogen is a key determinant of potency and selectivity for various targets.

For instance, in a series of p38 kinase inhibitors, the substituent on the piperidine nitrogen was varied to optimize activity. researchgate.net Similarly, in the development of muscarinic acetylcholine (B1216132) receptor M4 positive allosteric modulators (PAMs), modifications around the core pyrazol-4-yl-pyridine structure, which often includes a piperidine moiety, are crucial for fine-tuning the compound's properties. nih.gov The basicity of the piperidine nitrogen and the steric and electronic properties of the substituent can all influence how the molecule interacts with its biological target. mdpi.com

The following table illustrates the effect of piperidine nitrogen substitution on the activity of a hypothetical series of kinase inhibitors based on the this compound scaffold.

| Compound ID | Piperidine N-Substituent (R) | Kinase Inhibitory Activity (IC50, nM) |

| 1 | -H | 500 |

| 2 | -CH3 | 250 |

| 3 | -C(O)CH3 | >1000 |

| 4 | -CH2CH2OH | 150 |

| 5 | -CH2-phenyl | 50 |

This table is a hypothetical representation to illustrate SAR principles and does not represent actual experimental data.

Stereochemical Considerations in Pyridine-Piperidine Scaffolds

The introduction of substituents on the piperidine ring can create chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). The stereochemistry of these compounds is often a critical factor in their biological activity, as biological macromolecules such as enzymes and receptors are chiral and can exhibit stereoselective binding. thieme-connect.comthieme-connect.com

The 3D arrangement of atoms in a molecule can significantly affect its ability to fit into a binding site. nih.govrsc.org For example, the relative stereochemistry (cis or trans) of substituents on a piperidine ring can lead to different biological activities. nih.govrsc.org The synthesis of stereochemically pure isomers is therefore often a key goal in medicinal chemistry programs. nih.govrsc.org Chiral piperidine scaffolds are prevalent in many approved drugs, highlighting the importance of stereochemistry in drug design. thieme-connect.comthieme-connect.com The introduction of a chiral center can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comthieme-connect.com

The table below shows a hypothetical example of how stereochemistry can influence the binding affinity of pyridine-piperidine analogs to a target receptor.

| Compound ID | Stereochemistry | Receptor Binding Affinity (Ki, nM) |

| 6a | (R)-isomer | 10 |

| 6b | (S)-isomer | 200 |

| 7a | cis-isomer | 50 |

| 7b | trans-isomer | 5 |

This table is a hypothetical representation to illustrate the importance of stereochemistry and does not represent actual experimental data.

Structure-Activity Relationships within Pyridine-Piperidine Derivatives

The biological activity of pyridine-piperidine derivatives can be finely tuned by chemical modifications at three key positions: the pyridine ring, the piperidine ring, and the linker connecting them. The following sections delve into the specific effects of these modifications.

Pyridine Ring Substituent Effects on Pharmacological Activity

The substitution pattern on the pyridine ring plays a critical role in modulating the pharmacological activity of pyridine-piperidine derivatives. The electronic and steric properties of these substituents can significantly influence binding affinity, selectivity, and pharmacokinetic properties.

For the inhibition of the urease enzyme, the introduction of electron-withdrawing groups on an aryl ring attached to a pyridine-piperazine scaffold has been explored. While not a direct pyridine substitution, this provides insight into the electronic requirements of the broader pharmacophore. Analogs bearing a chloro (Cl) or nitro (NO₂) group at the para-position of the aryl ring demonstrated significant urease inhibitory potential. nih.gov This suggests that for certain targets, modulating the electronic density of the aromatic system is a key strategy for enhancing potency.

Furthermore, the strategic replacement of other aromatic systems with a pyridine ring has proven to be a successful approach in drug discovery. For instance, the substitution of a phenyl group with a pyridine ring has been shown to yield potent inhibitors for various targets, underscoring the favorable interactions that the pyridine nitrogen can establish within a binding site. nih.gov

| Ring System | Substituent Effect | Resulting Activity | Reference |

| Pyridine vs. Pyrazine | Replacement of pyridine with pyrazine | Decreased antimycobacterial activity | nih.gov |

| Phenyl (as a proxy) | Introduction of para-Cl or -NO₂ | Significant urease inhibition | nih.gov |

| Phenyl vs. Pyridine | Replacement of phenyl with pyridine | Development of potent inhibitors | nih.gov |

Piperidine Ring Substituent Effects on Biological Profiles

Substituents on the piperidine ring can profoundly impact the biological profile of pyridine-piperidine derivatives by influencing their conformation, lipophilicity, and ability to form key interactions with the target protein.

In the development of antitubercular agents, the nature of the cyclic amine substituent on the pyridine ring is a key determinant of activity. A comparative study revealed that a piperidine substituent at the C-6 position of the pyridine ring conferred the highest potency against M. tuberculosis strains when compared to pyrrolidine (B122466) and morpholine. nih.gov The superior activity of the piperidine-containing compounds was attributed to their higher basicity and lipophilicity. nih.gov

For monoamine oxidase (MAO) inhibitors, substitutions on the piperidine ring have been shown to be critical for both potency and selectivity. A 4-methyl substituent on the piperidine ring, for instance, was found to produce high MAO-B inhibitory activity. nih.gov Furthermore, substitution at the piperidine nitrogen with small alkyl groups, such as propyl and diethyl, also resulted in potent MAO inhibitors. nih.gov In a different series of MAO inhibitors, a para-hydroxy substituent on a 4-phenylpiperidine (B165713) ring demonstrated maximal inhibitory activity against both MAO-A and MAO-B. nih.gov

In the context of Bruton's tyrosine kinase (BTK) inhibitors, the conformation of substituents on the piperidine ring is crucial for activity. A cyclopropylamide substituent on the piperidine ring was observed to adopt a trans conformation, which was enforced by a methyl group, allowing the carbonyl oxygen to form a critical hydrogen bond with the Cys481 residue in the BTK active site. researchgate.net

The introduction of an N-benzyl group on the piperidine ring has been explored for the development of agents with antioxidant properties. N-benzyl-piperidine linked molecules have demonstrated high free radical scavenging activity, indicating their potential as anti-Alzheimer's agents. ajchem-a.com

| Target/Activity | Piperidine Substituent | Effect on Activity/Profile | Reference |

| Antitubercular | Piperidine (vs. pyrrolidine/morpholine) | Highest potency | nih.gov |

| MAO-B Inhibition | 4-methyl | High inhibitory activity | nih.gov |

| MAO Inhibition | N-propyl or N-diethyl | Potent inhibition | nih.gov |

| MAO-A/B Inhibition | para-hydroxy (on 4-phenylpiperidine) | Maximum inhibitory activity | nih.gov |

| BTK Inhibition | Cyclopropylamide | Favorable conformation for binding | researchgate.net |

| Antioxidant | N-benzyl | High free radical scavenging | ajchem-a.com |

Role of Linker and Bridging Group Modifications

In the design of MAO inhibitors, the length of the linker between a benzyl (B1604629) piperidine moiety and an amide functional group was found to be a key parameter for activity. A linker consisting of two carbons was determined to be optimal for MAO inhibitory activity. nih.gov This suggests that a specific spatial arrangement between the two pharmacophoric groups is necessary for effective binding to the enzyme.

The chemical nature of the linker is also of significant importance. In one study, it was observed that replacing an amide linkage with a thioamide resulted in a drastic reduction in inhibitory activity. This indicates that the hydrogen bonding capacity and electronic properties of the amide bond are crucial for the interaction with the biological target.

| Linker/Bridge Modification | Observation | Implication for Activity | Reference |

| Linker Length | A two-carbon linker between benzyl piperidine and an amide was optimal. | Precise spatial orientation is critical for MAO inhibition. | nih.gov |

| Linker Composition | Replacement of an amide with a thioamide. | Drastic reduction in inhibitory activity. |

Preclinical Pharmacological Investigations and Mechanism of Action Studies

In Vitro Biological Activity of 4-Chloro-2-(piperidin-4-yl)pyridine Analogs

The biological effects of compounds based on the this compound framework are assessed through a variety of in vitro assays, including receptor binding studies, enzyme inhibition assays, and cell-based functional assays. These investigations are crucial for determining the potency, selectivity, and mechanism of action of this class of molecules.

Receptor Binding Affinities and Selectivity Profiles

Analogs of this compound have been evaluated for their ability to bind to various G-protein coupled receptors (GPCRs), which are key targets in drug discovery. The piperidine (B6355638) moiety is often a critical structural element for achieving high affinity. nih.gov Studies on a series of dual histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptor ligands, which include the 4-(piperidin-4-yl)pyridine (B1299547) core, have demonstrated potent binding affinities. For instance, certain 4-pyridylpiperidine derivatives were found to be more potent at sigma receptors compared to their unsubstituted piperidine counterparts. acs.org

In one such study, analogs featuring a 4-pyridylpiperidine moiety linked to a butoxy chain showed high affinity for both human histamine H3 and sigma-1 receptors. acs.orgnih.gov The affinity (Ki), measured in nanomolars (nM), indicates the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The selectivity of these compounds for different receptors is a critical aspect of their pharmacological profile.

| Compound/Analog | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) |

|---|---|---|---|

| Analog 12 | 7.7 | 4.5 | 10 |

| Analog 13 | 24.2 | 5.6 | 4 |

| Analog 14 | 69 | 3.3 | 29 |

Data derived from studies on 4-(piperidin-4-yl)pyridine analogs. acs.orgnih.gov

Enzyme Inhibition Studies and Potency Determination

The pyridine-piperidine scaffold is also a key component in the design of enzyme inhibitors. Analogs have been developed as potent inhibitors of various kinases and other enzymes, which are often dysregulated in diseases like cancer. Protein kinase B (PKB/Akt) has been a significant target for such analogs. nih.govnih.gov Optimization of a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which contain a core piperidine structure, led to the identification of potent and selective ATP-competitive inhibitors of PKB. nih.gov

The potency of these inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Selectivity is often assessed by comparing the IC50 values against related enzymes, such as Protein Kinase A (PKA).

| Compound/Analog | PKBβ IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/PKB) |

|---|---|---|---|

| Analog 28 (2,4-dichlorobenzyl amide) | 29 | 690 | 24 |

| Analog 30 (2-chloro-4-fluorobenzyl amide) | 24 | 480 | 20 |

| Analog 31 (2-chloro-4-methoxybenzyl amide) | 23 | 760 | 33 |

| Analog 32 (2,4-difluorobenzyl amide) | 46 | >2000 | >43 |

Data derived from studies on 4-aminopiperidine (B84694) carboxamide analogs. nih.gov

Additionally, other pyridine-piperidine derivatives have been identified as potent inhibitors of Cholesterol 24-hydroxylase (CH24H), with IC50 values in the low nanomolar range. acs.org

Cellular Assays for Target Engagement and Signaling Pathway Modulation

Beyond purified proteins, it is essential to evaluate whether these compounds can engage their targets within a cellular environment and modulate downstream signaling pathways. Cellular assays provide this crucial information and can confirm the mechanism of action. For example, N-(piperidine-4-yl)benzamide derivatives have been evaluated for their antitumor activity in human hepatocarcinoma (HepG2) cells. researchgate.netnih.gov

These studies measure the cytotoxic or anti-proliferative effects of the compounds, again reported as IC50 values. Furthermore, techniques like Western blotting can reveal how these compounds affect the levels of key proteins involved in cell cycle regulation and apoptosis, such as p53, p21, and cyclin B1. researchgate.netnih.gov For instance, one potent analog was found to induce cell cycle arrest through a p53/p21-dependent pathway. researchgate.netnih.gov Similarly, novel pyridine (B92270) and pyrazolyl pyridine conjugates have shown potent cytotoxicity against HepG2 cells by inhibiting PIM-1 kinase and activating caspases, key mediators of apoptosis. nih.gov

| Compound/Analog | Cell Line | IC50 (µM) | Observed Pathway Modulation |

|---|---|---|---|

| N-(1-(2,6-difluorobenzyl)-piperidin-4-yl)-4-phenoxybenzamide | HepG2 | 0.25 | Induction of cell cycle arrest via p53/p21 pathway. researchgate.netnih.gov |

| Pyridine-acetohydrazide conjugate (Compound 9) | HepG2 | 0.18 | PIM-1 kinase inhibition and caspase activation. nih.gov |

| Pyridine-acetohydrazide conjugate (Compound 9) | MCF-7 | 0.34 | PIM-1 kinase inhibition. nih.gov |

Target Identification and Validation for Pyridine-Piperidine Scaffolds

A key challenge and opportunity in pharmacology is the identification of the specific molecular targets through which a compound or chemical scaffold exerts its biological effects.

Identification of Novel Protein Targets

The pyridine-piperidine scaffold is versatile, capable of interacting with a wide range of protein targets. The process of target identification often begins with screening compounds against panels of known biological targets. The examples above demonstrate that this scaffold can be tailored to interact with GPCRs (e.g., histamine H3 receptors), kinases (e.g., PKB/Akt, PIM-1), and other enzymes (e.g., CH24H). nih.govnih.govacs.org The identification of 4-(piperidin-4-yl)pyrimidines as selective inhibitors of Protein Kinase B, for instance, originated from fragment-based screening which identified the core scaffold as a starting point for elaboration. nih.gov This iterative process of synthesis and screening against related targets validates the initial "hit" and confirms the protein as a genuine target of the chemical series.

Mechanisms of Action Elucidation for Active Analogs

Active analogs derived from the this compound core structure are of significant interest in medicinal chemistry. mdpi.com The pyridine ring is a common framework in drug design, known to be present in a multitude of biologically active molecules. mdpi.com Understanding the precise mechanisms through which these specific analogs exert their effects is crucial for optimizing their therapeutic potential and for the rational design of new, more potent, and selective compounds. This involves detailed studies at the molecular level to identify specific biological targets and the subsequent changes in cellular signaling.

The pharmacological activity of an analog is dictated by its specific molecular interactions with its biological target. Techniques such as quantitative structure-activity relationship (QSAR) modeling are used to understand how the chemical structure of a compound relates to its biological activity. nih.gov Studies on related heterocyclic scaffolds show that specific substitutions can significantly influence these interactions.

Key molecular interactions for pyridine-based compounds can include:

Hydrogen Bonding: The nitrogen atom in the pyridine ring and the nitrogen in the piperidine ring can act as hydrogen bond acceptors or donors, forming crucial connections with amino acid residues in the target's binding site.

Hydrophobic Interactions: The piperidine ring and other substituted groups can form hydrophobic and van der Waals interactions with nonpolar pockets of a target protein, which enhances binding affinity.

Pi-Stacking: The aromatic pyridine ring is capable of engaging in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket of a target.

Halogen Bonding: The chlorine atom on the pyridine ring can participate in halogen bonding, a specific and directional interaction that can contribute to binding affinity and selectivity. The presence of a chlorine atom has been shown to enhance the biological properties of some compounds. nih.gov

These interactions are often critical for the efficacy of kinase inhibitors, a class of drugs for which pyridine and piperidine scaffolds are frequently used. nih.govnih.gov

Table 1: Potential Molecular Interactions of this compound Analogs

| Interaction Type | Potential Interacting Group on Analog | Potential Interacting Residue on Target |

| Hydrogen Bond | Piperidine N-H, Pyridine N | Aspartate, Glutamate, Serine |

| Hydrophobic Interaction | Piperidine Ring, Phenyl Substituents | Leucine, Valine, Isoleucine |

| Pi-Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bond | Chloro Group | Carbonyl Oxygen, Aromatic Systems |

The binding of an active analog to its target initiates a series of intracellular events that modulate one or more signaling pathways. The therapeutic effect of the compound is a direct result of this modulation. For instance, many pyridine derivatives have been investigated as kinase inhibitors, which function by blocking the activity of specific kinases that are crucial components of signaling cascades. mdpi.comnih.gov

If the target of a this compound analog is a kinase, its inhibition can disrupt major signaling pathways involved in cell growth, proliferation, and survival, which is particularly relevant in cancer therapy. nih.gov Key pathways that are often modulated include:

PI3K/Akt Pathway: This is a critical pathway for cell survival and proliferation. Inhibition of PI3K, a known target for some pyridine-containing compounds, can lead to decreased phosphorylation of Akt and ultimately induce apoptosis (programmed cell death). nih.gov

JAK/STAT Pathway: This pathway is crucial for cytokine signaling and is often implicated in inflammatory diseases and cancers. Dual inhibitors of JAK2 have been developed from related structures. nih.gov

RAS/MAPK Pathway: This pathway regulates cell proliferation and differentiation. Inhibition of upstream kinases can block the phosphorylation cascade, leading to reduced activity of downstream effectors like ERK.

The effects of pathway modulation can be quantified by measuring the phosphorylation status of key downstream proteins.

Table 2: Example of Downstream Signaling Pathway Modulation by a Kinase Inhibitor Analog

| Pathway | Key Protein Monitored | Effect of Analog | Potential Cellular Outcome |

| PI3K/Akt/mTOR | Phospho-Akt (p-Akt) | Decreased Phosphorylation | Inhibition of cell survival, Induction of apoptosis. nih.gov |

| JAK/STAT | Phospho-STAT3 (p-STAT3) | Decreased Phosphorylation | Reduced inflammation, Inhibition of proliferation. nih.gov |

| RAS/MAPK | Phospho-ERK (p-ERK) | Decreased Phosphorylation | Inhibition of cell proliferation and differentiation |

By systematically investigating these molecular interactions and their downstream consequences, a comprehensive mechanism of action can be established for active analogs of this compound, guiding further drug discovery and development efforts.

Computational Chemistry and in Silico Approaches in the Study of 4 Chloro 2 Piperidin 4 Yl Pyridine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for elucidating the mechanism of action of potential drugs. Studies on derivatives containing the pyridine-piperidine scaffold have successfully used docking to understand binding interactions at an atomic level. nih.govcsic.es

Binding Mode Prediction and Energetic Analysis

Docking simulations predict how a ligand fits into the binding pocket of a protein and estimate the strength of the interaction, often expressed as a binding energy score. For example, a molecular docking study on a multifunctional pyridine (B92270) derivative containing a benzyl-piperidine moiety revealed a strong binding affinity for its target protein. csic.es The analysis showed a predicted binding energy of -11.2 kcal/mol, indicating a stable and favorable interaction. csic.es

The simulation placed the propargylamine (B41283) group of the derivative within a cavity formed by specific amino acid residues, while the pyridine ring established its own set of interactions. csic.es In a separate study on pyridine-3-carboxamide (B1143946) analogs, a lead compound demonstrated a strong binding energy of -8.910 kJ/mol with its target, the monomeric Ralstonia solanacearum lectin (PDB ID: 4CSD), which was superior to the standard drug's binding energy. nih.govnih.gov These energetic analyses are critical for ranking potential drug candidates and prioritizing them for further synthesis and testing.

Table 1: Example of Energetic Analysis from Docking Studies on Pyridine Derivatives

| Compound/Derivative Class | Target Protein | Binding Energy | Reference |

|---|---|---|---|

| N-Bn-piperidine Pyridine Derivative (Compound 5) | hσ1R | -11.2 kcal/mol | csic.es |

Identification of Key Residues for Ligand Recognition

A crucial outcome of molecular docking is the identification of specific amino acid residues within the target's active site that are key for recognizing and binding the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and π-alkyl interactions.

In the study of the N-benzyl-piperidine pyridine derivative, several key interactions were identified. The Glu172 residue was found to form a hydrogen bond with an NH group on the ligand. The pyridine ring itself established π-alkyl interactions with Leu105 and Met93, while the propargylamine portion of the molecule was situated in a pocket lined by Tyr206, Ala98, Leu95, and Thr181. csic.es Similarly, docking studies of a pyridine-3-carboxamide analog showed it forming four hydrogen bonds with residues Cys75 and Ser88 in its target protein. nih.gov Understanding these specific interactions provides a roadmap for rationally designing new derivatives with improved potency and selectivity.

Table 2: Key Amino Acid Interactions for Pyridine-Piperidine Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| N-Bn-piperidine Pyridine | hσ1R | Glu172 | Hydrogen Bond | csic.es |

| Leu105, Met93 | π-alkyl | csic.es | ||

| Tyr206, Ala98, Leu95 | Pocket Formation | csic.es |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties, or "molecular descriptors," that correlate with activity, QSAR models can predict the potency of new, unsynthesized molecules. nih.gov

Development of Predictive Models for Biological Activity

QSAR models are developed using statistical techniques on a "training set" of compounds with known activities. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN). tandfonline.comresearchgate.net The robustness and predictive power of these models are evaluated through internal and external validation, using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.govchemrevlett.com

For instance, QSAR studies on a large set of 119 piperidine (B6355638) derivatives acting as CCR5 antagonists used PLS and other methods to build models. These models achieved internal validation scores (Q²) up to 0.562 and external validation scores (for the test set) up to 0.580, indicating a moderate predictive capability. tandfonline.comnih.gov Another QSAR study on the toxicity of 33 piperidine derivatives developed models with even stronger predictive power, showing R² values greater than 0.85 on the training set and 0.80 on the test set. researchgate.nettandfonline.comnih.gov

Table 3: Statistical Performance of Predictive QSAR Models for Piperidine Derivatives

| Modeling Method | Statistical Parameter | Reported Value | Biological Target/Activity | Reference |

|---|---|---|---|---|

| Partial Least Squares (PLS) | Q² (internal validation) | 0.562 | CCR5 Antagonism | tandfonline.com |

| Partial Least Squares (PLS) | R²pred (external validation) | 0.580 | CCR5 Antagonism | tandfonline.com |

| Ordinary Least Squares (OLS-MLR) | R² (training set) | > 0.85 | Toxicity vs. Aedes aegypti | tandfonline.comnih.gov |

Feature Selection and Optimization of Molecular Descriptors

The core of a QSAR model lies in its molecular descriptors—numerical values that quantify different aspects of a molecule's structure and properties. wiley.com These can range from simple counts (e.g., molecular weight) to complex quantum-chemical calculations. ucsb.edu The selection of the right descriptors is vital for building an accurate model.

A QSAR study on piperazine (B1678402) derivatives, which are structurally similar to piperidine derivatives, identified several key descriptors that significantly correlated with inhibitory activity. These included:

Electronic Descriptors: Lowest unoccupied molecular orbital energy (ELUMO) and electrophilicity index (ω), which relate to the molecule's reactivity. ucsb.edumdpi.com

Steric/Topological Descriptors: Molar refractivity (MR) and topological polar surface area (PSA), which describe the molecule's size, shape, and polarity. mdpi.com

Physicochemical Descriptors: Aqueous solubility (Log S) and refractive index (n). mdpi.com

The optimization of these features allows researchers to understand which molecular properties are most important for biological activity, guiding the design of new compounds with enhanced performance.

Table 4: Significant Molecular Descriptors in QSAR Models of Piperazine/Piperidine Analogs

| Descriptor | Descriptor Type | Significance in Model | Reference |

|---|---|---|---|

| ELUMO | Electronic | Relates to electrophilicity and reactivity | mdpi.com |

| Electrophilicity Index (ω) | Electronic | Measures the ability to accept electrons | mdpi.com |

| Molar Refractivity (MR) | Steric / Physicochemical | Relates to molecular volume and polarizability | mdpi.com |

| Aqueous Solubility (Log S) | Physicochemical | Predicts solubility in water, affecting bioavailability | mdpi.com |

| Topological Polar Surface Area (PSA) | Topological | Correlates with membrane permeability | mdpi.com |

In Silico ADME Prediction for Preclinical Candidates

Before a compound can become a drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADME prediction uses computational models to estimate these pharmacokinetic properties early in the drug discovery process, reducing the risk of late-stage failures. researchgate.net For derivatives containing the 4-chloro-2-(piperidin-4-yl)pyridine scaffold, these predictions help assess their drug-likeness.

Computational tools like SwissADME and pkCSM are used to predict a wide range of properties. researchgate.net Key parameters include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with Cytochrome P450 (CYP) enzymes (which are crucial for metabolism), and potential toxicity. mdpi.comfrontiersin.org

Studies on piperidine and piperazine derivatives have shown that these compounds can be designed to have favorable ADME profiles. For example, in silico analysis of certain piperazine derivatives predicted high GI absorption and good oral bioavailability, with adherence to established drug-likeness rules such as Lipinski's Rule of Five. mdpi.com Predictions for other piperidine-based compounds have evaluated Caco-2 cell permeability (an indicator of intestinal absorption), P-glycoprotein substrate potential (which can pump drugs out of cells), and CNS permeability. frontiersin.org These preclinical predictions are essential for selecting candidates that are not only potent but also have a high probability of being effective and safe in a biological system.

Table 5: Common In Silico ADME Parameters for Preclinical Assessment

| ADME Parameter | Description | Desired Outcome for Drug Candidate | Reference |

|---|---|---|---|

| Absorption | |||

| GI Absorption | Prediction of absorption from the gastrointestinal tract. | High | mdpi.com |

| Caco-2 Permeability | In vitro model for human intestinal absorption. | High permeability | frontiersin.org |

| Distribution | |||

| Blood-Brain Barrier (BBB) Permeation | Ability to cross the BBB and enter the central nervous system. | Yes (for CNS targets) / No (for peripheral targets) | researchgate.netfrontiersin.org |

| P-glycoprotein (P-gp) Substrate | Determines if the compound is actively removed from cells by P-gp. | Not a substrate | frontiersin.org |

| Metabolism | |||

| CYP Enzyme Inhibition | Inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4). | No inhibition to avoid drug-drug interactions. | researchgate.net |

| Excretion/Toxicity | |||

| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness and oral bioavailability. | Obeys the rule (e.g., MW < 500, LogP < 5) | mdpi.com |

Theoretical Absorption Prediction (e.g., Intestinal Permeability)

The oral route is the most common and convenient for drug administration, making intestinal absorption a critical parameter in determining the bioavailability of a potential drug candidate. researchgate.net In silico models are widely used to predict the intestinal permeability of compounds, often by correlating their physicochemical properties with experimentally determined absorption data. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models, for instance, can establish mathematical relationships between a compound's molecular descriptors (e.g., lipophilicity, polar surface area, molecular weight) and its permeability. nih.gov

A common in vitro model for predicting human intestinal absorption is the Caco-2 cell permeability assay. nih.gov Computational models are often trained on large datasets of Caco-2 permeability values to predict how well a new compound might be absorbed. nih.gov For this compound, various molecular descriptors can be calculated and used as inputs for these predictive models. The predicted absorption parameters for this compound, based on its structure, are presented in Table 1. These predictions are crucial for the early assessment of the compound's potential for oral bioavailability. researchgate.net

Table 1: Predicted Intestinal Absorption Parameters for this compound

| Parameter | Predicted Value | Method | Significance |

| Caco-2 Permeability (Papp) (cm/s) | 1.5 x 10⁻⁶ | QSPR Modeling nih.gov | Indicates moderate to high intestinal permeability. |

| Human Intestinal Absorption (%) | > 90% | Bioavailability Radar | Suggests high absorption from the gastrointestinal tract. |

| LogP (Octanol/Water Partition Coefficient) | 2.3 | XLOGP3 | Reflects optimal lipophilicity for membrane permeation. |

| Topological Polar Surface Area (TPSA) (Ų) | 41.5 | Ertl et al. | A low TPSA value is associated with good cell membrane permeability. |

Note: The data in this table are hypothetical and for illustrative purposes, based on the application of established in silico predictive models to the structure of this compound.

Theoretical Distribution Prediction (e.g., Blood-Brain Barrier Penetration)

The distribution of a drug within the body is a key factor influencing its efficacy and potential for off-target effects. A critical aspect of distribution for centrally acting drugs is their ability to cross the blood-brain barrier (BBB). nih.gov The BBB is a highly selective barrier that protects the central nervous system (CNS) from harmful substances. nih.gov Predicting whether a compound can penetrate the BBB is therefore vital in the development of drugs targeting the CNS. nih.gov

In silico models for BBB penetration often rely on a combination of molecular descriptors, including lipophilicity, molecular size, and the number of hydrogen bond donors and acceptors. mdpi.com Machine learning algorithms, such as support vector machines (SVM), have shown considerable success in developing robust models for predicting BBB permeability. nih.gov By analyzing the structural features of this compound, it is possible to predict its potential to cross the BBB. The predicted distribution parameters for the compound are summarized in Table 2.

Table 2: Predicted Blood-Brain Barrier Distribution Parameters for this compound

| Parameter | Predicted Value | Method | Significance |

| LogBB (Brain/Blood Partition Coefficient) | 0.1 | QSAR Modeling nih.gov | Suggests the compound may have limited but notable penetration into the brain. |

| BBB Permeability | High | SVM Classifier nih.gov | Indicates a high likelihood of crossing the blood-brain barrier. |

| CNS MPO Score | 4.5 | CNS MPO Algorithm | A high score suggests a favorable profile for a CNS drug candidate. |

Note: The data in this table are hypothetical and for illustrative purposes, based on the application of established in silico predictive models to the structure of this compound.

In Silico Metabolic Stability and Metabolite Prediction

The metabolic stability of a compound is a major determinant of its half-life and duration of action. In silico tools can predict the metabolic fate of a compound by identifying potential sites of metabolism and the resulting metabolites. nih.govresearchgate.net This is particularly important for compounds like this compound, which contains both a pyridine and a piperidine ring, both of which are susceptible to various metabolic transformations. nih.gov

Software programs can simulate the interactions of a compound with major drug-metabolizing enzymes, such as cytochrome P450s (CYPs), to predict its metabolic stability. mdpi.com These programs can also predict the structures of potential metabolites, which is crucial for identifying active or toxic byproducts. nih.gov The predicted metabolic stability and potential metabolites of this compound are presented in Tables 3 and 4, respectively.

Table 3: Predicted Metabolic Stability of this compound

| Parameter | Predicted Value | Method | Significance |

| Intrinsic Clearance (CLint) (µL/min/mg) | 25 | In Silico CYP Models mdpi.com | Indicates moderate metabolic stability. |

| Half-life (t₁/₂) (min) | 60 | In Silico Microsomal Stability Assay nih.gov | Suggests a reasonable duration of action. |

| CYP2D6 Inhibition | Probable | SVM-based Prediction | Indicates a potential for drug-drug interactions. |

Note: The data in this table are hypothetical and for illustrative purposes, based on the application of established in silico predictive models to the structure of this compound.

Table 4: Predicted Metabolites of this compound

| Metabolic Reaction | Predicted Metabolite Structure | Predicted Enzyme |

| Piperidine N-dealkylation | 4-Chloropyridin-2-amine | CYP3A4 |

| Pyridine N-oxidation | This compound 1-oxide | CYP2D6 |

| Piperidine C-hydroxylation | 4-Chloro-2-(4-hydroxypiperidin-4-yl)pyridine | CYP3A4 |

| Aromatic Hydroxylation | 4-Chloro-5-hydroxy-2-(piperidin-4-yl)pyridine | CYP2C9 |

Note: The data in this table are hypothetical and for illustrative purposes, based on known metabolic pathways for pyridine and piperidine-containing compounds.

De Novo Design and Virtual Screening of Pyridine-Piperidine Libraries

De novo design and virtual screening are powerful computational techniques used to explore vast chemical spaces and identify novel compounds with desired biological activities. illinois.edu De novo design algorithms can generate novel molecular structures that fit a specific pharmacophore model or binding site, while virtual screening involves the rapid, automated assessment of large compound libraries against a biological target. sciengpub.irresearchgate.net

For the pyridine-piperidine scaffold, these techniques can be employed to design and screen libraries of related compounds to identify derivatives of this compound with improved properties, such as enhanced potency, selectivity, or metabolic stability. nih.govnih.govscispace.com For example, a virtual screening campaign could be conducted to identify analogs with higher affinity for a specific receptor, or de novo design could be used to generate novel structures that retain the key pharmacophoric features of the parent compound while possessing improved drug-like properties.

The general workflow for such a computational study would involve:

Target Identification and Validation: Defining the biological target of interest.

Pharmacophore Modeling: Identifying the key structural features required for biological activity.

Library Generation: Creating a virtual library of pyridine-piperidine derivatives.

Virtual Screening: Docking the library compounds into the target's binding site and scoring their interactions.

Hit Selection and Optimization: Selecting the most promising candidates for further in silico and experimental evaluation.

Through these iterative cycles of design, screening, and optimization, computational chemistry can significantly accelerate the discovery of new drug candidates based on the this compound scaffold.

Preclinical Metabolism and Pharmacokinetic Pk Evaluation in Animal Models

Pharmacokinetic Parameters in Animal Models

Area Under the Curve (AUC) and Maximum Plasma Concentration (Cmax) in Preclinical Studies

Comprehensive searches of scientific literature and public databases did not yield specific data regarding the area under the curve (AUC) or maximum plasma concentration (Cmax) for the compound 4-Chloro-2-(piperidin-4-yl)pyridine in any preclinical animal models. Consequently, no data tables for these pharmacokinetic parameters can be provided.

Pharmacodynamic (PD) Relationships in Preclinical Models

Information regarding the pharmacodynamic relationships of this compound in preclinical models is not available in the public domain.

Efficacy Studies in Relevant Animal Models

A thorough review of available scientific literature found no published efficacy studies for this compound in any relevant animal models. Therefore, no data on its in-vivo activity or therapeutic effects can be presented.

Biomarker Modulation in Preclinical Systems to Confirm Target Engagement

There is no publicly available information or published research on the use of this compound in preclinical systems to assess its ability to modulate biomarkers and confirm target engagement.

Future Research Directions and Therapeutic Potential

Development of Novel Analogs with Enhanced Preclinical Profiles

The rational design of new analogs based on the pyridine-piperidine scaffold is a key strategy for discovering next-generation therapeutics with superior efficacy and optimized pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the core structure to enhance biological activity.

For instance, research into non-nucleoside HIV-1 reverse transcriptase inhibitors based on piperidine-linked pyridine (B92270) analogues has yielded highly potent compounds. nih.gov Systematic modifications led to the discovery of compound BD-c1, which demonstrated lower cytotoxicity and higher selectivity compared to the established drug Etravirine against wild-type HIV-1. nih.gov Another analog, BD-e2, showed greater antiviral efficacy than several reference drugs, highlighting how subtle structural changes can significantly improve preclinical outcomes. nih.gov

Similarly, in the pursuit of anticancer agents, the synthesis of piperidine-dihydropyridine hybrids has produced compounds with significant activity against lung (A-549) and breast (MCF-7) cancer cell lines. nih.gov SAR exploration revealed that specific substitutions, such as a 3-fluoro group on a carboxamide series, led to robust inhibitory effects. nih.gov These findings underscore the importance of continued analog development to refine potency and selectivity.

Table 1: Structure-Activity Relationship (SAR) Insights for Pyridine-Piperidine Analogs

| Scaffold/Analog Class | Modification | Impact on Preclinical Profile | Therapeutic Target/Model | Reference |

|---|---|---|---|---|

| Piperidine-linked Pyridine | Systematic analog synthesis | Discovery of BD-c1 with higher selectivity than Etravirine. | HIV-1 Reverse Transcriptase | nih.gov |

| Piperidine-Dihydropyridine Hybrids | Addition of 3-fluoro substitution | Potent inhibitory effects (IC50 = 15.94±0.201 μM) against A-549 lung cancer cells. | EGFR / Anticancer | nih.gov |

| 1-Substituted 4-(1,2-diphenylethyl)piperazine | S-(+) enantiomer of compound 10 | 105 times more potent analgesic activity than morphine. | Narcotic Agonist/Antagonist | nih.gov |

| Piperine Analogs | Saturation of the side chain | Significantly enhanced inhibition of Cytochrome P450 enzymes. | Cytochrome P450 | nih.gov |

Exploration of New Therapeutic Indications for Pyridine-Piperidine Scaffolds

The versatility of the pyridine-piperidine scaffold allows for its application across a wide and growing range of diseases. ijnrd.orgbath.ac.uk Initially recognized in alkaloids and as central nervous system agents, its derivatives are now being investigated for numerous other conditions, demonstrating the scaffold's broad therapeutic potential. bath.ac.ukuomustansiriyah.edu.iq

The pharmacological actions attributed to piperidine (B6355638) derivatives are extensive, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. ijnrd.org In oncology, piperidine-containing compounds are being developed as inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) for resistant cancers, and as modulators of the M3 muscarinic acetylcholine (B1216132) receptor (M3R) in androgen-refractory prostate cancer. nih.govencyclopedia.pub

Beyond cancer, this scaffold is crucial in developing treatments for neurodegenerative diseases like Alzheimer's, with drugs such as Donepezil featuring the piperidine ring. ijnrd.org There is also significant research into its use for creating novel antibacterial and antimalarial agents to combat growing drug resistance. nih.govmalariaworld.org For example, some newly synthesized pyridine compounds have shown the ability to inhibit multidrug-resistant S. aureus (MRSA). nih.gov The development of spiro-piperidine derivatives has yielded compounds with potent antileishmanial activity, superior to the existing drug miltefosine. tandfonline.com

Table 2: Emerging Therapeutic Indications for Pyridine-Piperidine Scaffolds

| Therapeutic Area | Specific Indication/Target | Scaffold Example | Reference(s) |

|---|---|---|---|

| Oncology | Non-small cell lung cancer, neuroblastoma | 2-amino-4-(1-piperidine) pyridine derivatives (ALK/ROS1 inhibitors) | encyclopedia.pub |

| Oncology | Prostate Cancer | Compound 17a (Androgen Receptor signaling modulator) | nih.gov |

| Infectious Disease | HIV/AIDS | Piperidine-linked pyridine analogues (NNRTIs) | nih.gov |

| Infectious Disease | Bacterial Infections (MRSA) | General pyridine derivatives | nih.gov |

| Infectious Disease | Malaria | Pyridine substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivatives | malariaworld.org |

| Infectious Disease | Leishmaniasis | Spiro-piperidine derivatives | tandfonline.com |

| Neurology | Alzheimer's Disease | Donepezil | ijnrd.org |

| Inflammatory Disease | General Inflammation | Evodiamine (Bioactive alkaloid) | ijnrd.org |

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental synthesis is accelerating the discovery of novel pyridine-piperidine derivatives. nih.gov In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are now integral to modern drug design, allowing for the efficient screening of virtual libraries and the prediction of molecular interactions before committing to synthetic work. nih.govmalariaworld.org

This integrated approach was successfully used in the development of piperidine-dihydropyridine hybrids as anticancer agents. nih.gov Molecular docking studies against the Epidermal Growth Factor Receptor (EGFR) helped identify compounds with favorable binding scores and interactions, guiding the synthesis of the most promising candidates for in vitro testing. nih.govresearchgate.net This process led to the identification of potent compounds with significant inhibitory effects against cancer cell lines. nih.gov

Similarly, in the search for new antimalarial drugs, a large library of pyridine-substituted pyrazole 1,3,5-triazine derivatives was designed and screened using in silico tools to assess molecular properties and toxicity. malariaworld.org Docking studies against the P. falciparum dihydrofolate reductase (Pf-DHFR) enzyme identified compounds with high binding affinity, which were then synthesized and confirmed to have considerable antimalarial activity in vitro. malariaworld.org The use of computational methods is also evident in the development of antitubercular agents, where a pharmacophore approach identified CYP51 as a likely target, with docking results confirming the potential of pyridin-4-yl-1,3,4-oxadiazole derivatives as effective inhibitors. nih.gov

This rational design cycle—from computational modeling to chemical synthesis and biological evaluation—enables a more focused and efficient exploration of the vast chemical space of pyridine-piperidine scaffolds, ultimately accelerating the journey from concept to potential clinical candidate. malariaworld.orgnih.gov

Table 3: Application of Computational and Experimental Methods in Drug Design

| Methodology | Application | Scaffold/Target | Outcome | Reference(s) |

|---|---|---|---|---|

| Molecular Docking | Predicting binding modes and scores of novel ligands. | Piperidine-dihydropyridine hybrids / EGFR | Identified candidates with favorable binding interactions for synthesis. | nih.govresearchgate.net |

| In Silico Screening | Filtering large virtual libraries for drug-like properties and potential toxicity. | Pyridine substituted pyrazole 1,3,5-triazines / Antimalarial | Selected 10 lead compounds from a library of 300 for synthesis and testing. | malariaworld.org |

| Pharmacophore Modeling | Identifying key structural features required for biological activity. | Pyridin-4-yl-1,3,4-oxadiazole derivatives / Antitubercular | Identified CYP51 as a probable drug target for the synthesized compounds. | nih.gov |

| Knoevenagel Condensation | Synthesis of pyridine-connected piperidine and thiopyran derivatives. | Pyridine-piperidine/thiopyran | Creation of novel compounds for biological screening. | scielo.org.mxmdpi.com |

| Molecular Dynamics Simulations | Confirming the stability and binding potential of ligand-receptor complexes. | Spiro-piperidine derivatives / Lm-PTR1 | Confirmed stable and high potential binding, rationalizing in vitro results. | tandfonline.com |

Q & A

Q. What are the established synthetic routes for 4-Chloro-2-(piperidin-4-yl)pyridine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where the chloro group on the pyridine ring is replaced by the piperidine nitrogen. Key steps include:

- Reacting 4-chloro-2-substituted pyridine derivatives with piperidine under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 50–80°C .

- Optimizing stoichiometry (1:1.2 molar ratio of pyridine derivative to piperidine) and reaction time (12–24 hours) to maximize yield.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with a mobile phase gradient (e.g., 10–50% ethyl acetate in hexane) to separate impurities. Monitor fractions via TLC (Rf ~0.3–0.5) .

- Recrystallization : Dissolve crude product in hot ethanol, filter, and slowly add water to induce crystallization. Yield improvements (70–85%) are achievable with iterative recrystallization .

- HPLC Purity Check : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to confirm >98% purity .

Q. What spectroscopic methods are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the piperidine ring (δ 1.5–2.5 ppm) and pyridine ring (δ 7.5–8.5 ppm). Coupling patterns distinguish axial/equatorial protons in piperidine .

- ¹³C NMR : Confirm chloro-substituted carbon (δ ~150 ppm) and piperidine carbons (δ 25–50 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular ion peak [M+H]⁺ (e.g., m/z 211.08 for C₁₀H₁₂ClN₂) .

- X-ray Crystallography : Resolve solid-state conformation, particularly piperidine ring puckering and Cl···N interactions .

Q. What are the solubility profiles of this compound in common solvents?

- Methodological Answer :

- High Solubility : DMSO, DMF (≥50 mg/mL).

- Moderate Solubility : Methanol, ethanol (10–20 mg/mL).

- Low Solubility : Water, hexane (<1 mg/mL).

- Note : Solubility can be enhanced by sonication (30 min, 40 kHz) or using co-solvents (e.g., 10% DMSO in PBS for biological assays) .

Advanced Research Questions

Q. How do steric and electronic effects of the piperidine and chloro substituents influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The chloro group acts as a leaving group, enabling Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) .

- Steric Effects : Piperidine’s chair conformation may hinder access to the pyridine C-2 position. Mitigate steric hindrance by using bulky ligands (e.g., XPhos) or elevated temperatures (100–120°C) .

- Kinetic Studies : Monitor reaction progress via GC-MS to optimize catalyst loading (2–5 mol% Pd) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace Cl with F or CF₃) and test against targets (e.g., kinases, GPCRs) .

- Data Normalization : Standardize assay conditions (e.g., ATP concentration in kinase assays) to compare IC₅₀ values across studies .

- Molecular Docking : Use AutoDock Vina to predict binding modes to NMDA receptors or monoamine oxidases. Validate with surface plasmon resonance (SPR) .

Q. How to design experiments to assess the compound's pharmacokinetic properties?

- Methodological Answer :

- In Vitro ADME :

- Permeability : Caco-2 cell monolayers (Papp >1 × 10⁻⁶ cm/s indicates good absorption) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Plasma Protein Binding : Equilibrium dialysis (90–95% binding suggests limited free drug availability) .

Q. What computational methods predict the binding interactions of this compound with neurological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 5-HT₃ receptors) in GROMACS with CHARMM36 force field. Analyze hydrogen bonds (e.g., Cl···Lys214) and hydrophobic interactions .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for piperidine ring modifications to optimize binding affinity .

- Validation : Isothermal titration calorimetry (ITC) to measure binding thermodynamics (Kd < 1 µM indicates strong affinity) .

Q. How to address discrepancies in cytotoxicity data across different cell lines?

- Methodological Answer :

- Cell Line Panels : Test in cancer (e.g., MCF-7, A549) and normal (e.g., HEK293) cells. Use MTT assays with 72-hour exposure .

- Mechanistic Studies : Measure apoptosis (Annexin V/PI staining) and ROS generation (DCFH-DA probe) to identify cell death pathways .

- Efflux Transporters : Inhibit P-gp with verapamil to assess if multidrug resistance affects IC₅₀ values .

Q. What are the best practices for scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Process Optimization :

- Use flow chemistry (0.1 M concentration, 50°C) to control exothermic reactions and minimize byproducts .

- In-line PAT (e.g., FTIR) to monitor Cl substitution efficiency in real time .

- Chiral Purity : Employ chiral HPLC (Chiralpak IA column, hexane/isopropanol) to ensure >99% enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.